molecular formula C18H15BrN2O2 B3288655 N-(4-bromo-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852372-11-3

N-(4-bromo-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B3288655
CAS No.: 852372-11-3
M. Wt: 371.2 g/mol
InChI Key: LTWLBUCDLIAETH-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound of significant interest in medicinal chemistry and biological research. It features a molecular structure comprising a 2-methyl-1H-indole moiety linked to a 4-bromo-2-methylaniline group via a 2-oxoacetamide bridge. This specific architecture places it within a class of molecules known for their potential as key intermediates and active agents in pharmacological studies. The core research value of this compound is inferred from its structural analogs, particularly those based on the 2-(1H-indol-3-yl)-2-oxo-acetamide scaffold. Patents and scientific literature indicate that such compounds have been investigated for antitumor activity . The molecular framework allows for potential interactions with various biological targets, making it a valuable template for developing novel therapeutic agents. Furthermore, structurally related indolizine derivatives have demonstrated antifungal properties , suggesting potential applications in developing treatments for invasive fungal infections . Researchers can utilize this compound as a building block to explore structure-activity relationships (SAR) or as a reference standard in bio-screening assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use . Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-10-9-12(19)7-8-14(10)21-18(23)17(22)16-11(2)20-15-6-4-3-5-13(15)16/h3-9,20H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWLBUCDLIAETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of N-(4-bromo-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

This compound is a synthetic compound that falls within the category of indole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzyme Inhibition : Many indole derivatives act as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Receptor Modulation : Compounds like this one may interact with serotonin receptors, potentially influencing mood and anxiety levels.

Anticancer Activity

Studies have shown that indole derivatives can exhibit significant anticancer properties. The mechanism often involves:

  • Inducing apoptosis (programmed cell death) in cancer cells.
  • Inhibiting cell proliferation by interfering with cell cycle progression.

Neuroprotective Effects

Research indicates that some indole derivatives possess neuroprotective properties, which may be beneficial in conditions such as:

  • Alzheimer's disease
  • Parkinson's disease

These effects are often linked to the compound's ability to reduce oxidative stress and inflammation in neuronal tissues.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of indole derivatives, including compounds similar to this compound. The results demonstrated that these compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM.

Case Study 2: Neuroprotection

In a preclinical model of neurodegeneration, a related indole derivative was shown to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The compound significantly reduced markers of oxidative stress and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference Study
AnticancerInduces apoptosis; inhibits proliferationJournal of Medicinal Chemistry
Anti-inflammatoryCOX/LOX inhibitionPhytochemistry Reviews
NeuroprotectiveReduces oxidative stressNeuroscience Letters

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C18H15BrN2O2 ~375.2 4-Bromo-2-methylphenyl, 2-Me-indole Not reported
N-(4-Chloro-2-methylphenyl)-2-(2-adamantane-indol-3-yl)-2-oxoacetamide (5l) C27H29ClN2O2 449.0 Adamantane, 4-Cl-2-Me-phenyl Not reported
2-(1H-Indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide C17H14N2O3 294.3 4-MeO-phenyl Not reported
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide C17H13FN2O2 296.3 4-F-benzyl Not reported

Q & A

Q. What are the optimal synthetic pathways for preparing N-(4-bromo-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including acylation and condensation steps. Key steps include:
  • Acylation : Reacting 2-methylindole with oxalyl chloride to form the oxoacetamide intermediate.
  • Condensation : Coupling the intermediate with 4-bromo-2-methylaniline under basic conditions (e.g., using triethylamine in dichloromethane) .
  • Optimization : Control reaction temperature (0–5°C for acylation, room temperature for condensation) and solvent purity to minimize side reactions. Monitor progress via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H NMR : Identify aromatic protons from the bromophenyl group (δ 7.2–7.8 ppm) and indole protons (δ 6.8–7.5 ppm). The methyl groups on the indole (δ ~2.4 ppm) and phenyl ring (δ ~2.1 ppm) should integrate correctly .
  • 13C NMR : Confirm carbonyl groups (amide C=O at ~165 ppm, ketone C=O at ~190 ppm) .
  • IR : Detect N-H stretches (~3300 cm⁻¹ for amide) and C=O stretches (~1680 cm⁻¹) .

Q. What solvents and catalysts are recommended for its purification and stabilization?

  • Methodological Answer :
  • Purification : Use column chromatography with silica gel and eluents like ethyl acetate/hexane (3:7 ratio). Recrystallize from ethanol or DCM/hexane mixtures .
  • Stabilization : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the amide bond. Avoid prolonged exposure to light due to the bromine substituent .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The bromine at the 4-position on the phenyl ring activates the ring for NAS. Design experiments using:
  • Electrophilic partners : Substitute bromine with amines or thiols under Pd catalysis (e.g., Buchwald-Hartwig conditions).
  • Kinetic studies : Compare reaction rates with non-brominated analogs to quantify electronic effects. Monitor via LC-MS and 19F NMR (if fluorine tags are used) .

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?

  • Methodological Answer :
  • Purity verification : Re-analyze batches via HPLC (>98% purity) and elemental analysis.
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Orthogonal assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and in vivo models for functional validation .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR PDB: 1M17). Focus on the indole moiety’s π-π stacking with catalytic lysine residues.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate predictions with mutagenesis studies (e.g., K721A mutation in EGFR) .

Q. What role does the methyl group on the indole ring play in modulating solubility and membrane permeability?

  • Methodological Answer :
  • LogP measurement : Compare experimental LogP (via shake-flask method) with analogs lacking the methyl group.
  • Permeability assays : Use Caco-2 cell monolayers to quantify apparent permeability (Papp). The methyl group likely increases lipophilicity, enhancing permeability but reducing aqueous solubility .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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N-(4-bromo-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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